molecular formula C21H15BrClN5OS B12021262 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 763107-11-5

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B12021262
CAS No.: 763107-11-5
M. Wt: 500.8 g/mol
InChI Key: MYASBDPFQJXVTQ-UHFFFAOYSA-N
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Description

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a pyridinyl group, and a chlorophenyl group, all connected through a triazole ring and a thioacetamide linkage. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

    Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the triazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Final Coupling with Chlorophenyl Group: The final step involves coupling the intermediate with 4-chloroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrotriazoles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic groups facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(4-Chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide: Similar structure but with different positions of bromine and chlorine atoms.

    2-((4-(4-Methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

The unique combination of bromophenyl, pyridinyl, and chlorophenyl groups in 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

763107-11-5

Molecular Formula

C21H15BrClN5OS

Molecular Weight

500.8 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H15BrClN5OS/c22-15-3-9-18(10-4-15)28-20(14-2-1-11-24-12-14)26-27-21(28)30-13-19(29)25-17-7-5-16(23)6-8-17/h1-12H,13H2,(H,25,29)

InChI Key

MYASBDPFQJXVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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